Lanthanum ethylsulfate

概要

説明

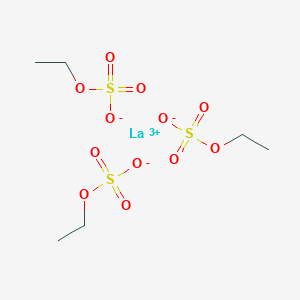

Lanthanum ethylsulfate is a chemical compound that belongs to the family of lanthanide ethylsulfates. Lanthanum, a rare earth element, is known for its unique properties and applications in various fields. This compound is typically used in research and industrial applications due to its interesting chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: Lanthanum ethylsulfate can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with ethylsulfuric acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting lanthanum nitrate with ethylsulfuric acid. The reaction is carried out in large reactors with precise control over reaction conditions to maximize yield and purity. The product is then purified through crystallization and filtration processes.

化学反応の分析

Types of Reactions: Lanthanum ethylsulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lanthanum oxide and sulfur dioxide.

Reduction: It can be reduced to lanthanum metal and ethylsulfate ions under specific conditions.

Substitution: this compound can participate in substitution reactions where the ethylsulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metals like sodium.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Oxidation: Lanthanum oxide and sulfur dioxide.

Reduction: Lanthanum metal and ethylsulfate ions.

Substitution: Depending on the nucleophile, different lanthanum compounds with new functional groups.

科学的研究の応用

Materials Science

Crystal Structure Studies

Lanthanum ethylsulfate has been extensively studied for its crystal structures, which serve as hosts for paramagnetic ions. These structures are significant for understanding the behavior of lanthanides in different environments, particularly in electron paramagnetic resonance (EPR) studies. The compound's ability to stabilize various lanthanide ions allows researchers to investigate their electronic properties and interactions within crystalline matrices .

Thermal Properties

The thermal stability of this compound has been analyzed through differential thermal analysis (DTA). Studies indicate that the compound exhibits distinct dehydration peaks and stability ranges under varying atmospheric conditions. The thermal behavior is crucial for applications where temperature control is necessary, such as in the synthesis of other compounds or materials .

Magnetic Resonance Imaging

Contrast Agents

this compound's paramagnetic properties make it a candidate for use in magnetic resonance imaging as a contrast agent. The compound's electron spin relaxation characteristics can enhance the contrast in MRI scans, improving the visualization of tissues and organs. This application is particularly beneficial in medical diagnostics, where precise imaging is critical .

EPR Spectroscopy

In EPR spectroscopy, this compound serves as a model compound for studying spin-lattice relaxation times of doped lanthanide ions. Research shows that the relaxation times can provide insights into the local environment of these ions, which is valuable for both fundamental studies and practical applications in materials science and biology .

Catalytic Applications

Lewis Acid Catalysis

this compound has been investigated for its role as a Lewis acid catalyst in organic synthesis reactions. Its ability to facilitate reactions such as Diels-Alder cycloadditions highlights its potential utility in developing new synthetic pathways for complex organic molecules. The unique electronic structure of lanthanum ions contributes to its effectiveness as a catalyst, allowing for enhanced reaction rates and selectivity .

Case Studies

作用機序

The mechanism of action of lanthanum ethylsulfate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, affecting metabolic pathways. In industrial applications, its catalytic properties are attributed to its ability to facilitate chemical reactions by providing an active surface for reactants to interact.

類似化合物との比較

Lanthanum ethylsulfate is unique compared to other lanthanum compounds due to its specific chemical structure and reactivity. Similar compounds include:

Lanthanum chloride: Used in water treatment and as a catalyst.

Lanthanum nitrate: Commonly used in the preparation of other lanthanum compounds.

Lanthanum oxide: Widely used in ceramics and as a catalyst.

This compound stands out due to its specific applications in research and industry, particularly in the synthesis of specialized materials and its role as a catalyst.

生物活性

Lanthanum ethylsulfate (La(EtSO₄)₃) is a coordination compound of lanthanum, a rare earth element, with potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its unique structure and reactivity. It consists of lanthanum ions coordinated with ethyl sulfate ligands, which influence its solubility and interaction with biological systems. The compound is soluble in water and exhibits Lewis acidity, which can facilitate various biochemical interactions.

- Antioxidant Activity : Lanthanum ions have been shown to scavenge reactive oxygen species (ROS), reducing oxidative stress in cells. Studies indicate that La(III) complexes can inhibit superoxide production through the inhibition of xanthine oxidase (XO), an enzyme involved in ROS generation .

- Antimicrobial Properties : Research has demonstrated that this compound and its complexes exhibit significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

- Anticancer Potential : Lanthanum compounds are being investigated for their anticancer properties. They induce apoptosis in cancer cells and enhance the efficacy of traditional chemotherapeutics by targeting cancer cell metabolism and proliferation pathways .

1. Antioxidant Activity in Cancer Cells

A study examined the effects of this compound on cancer cell lines, demonstrating that it significantly reduced oxidative stress markers and enhanced cell viability compared to untreated controls. The compound's ability to modulate XO activity was highlighted as a key factor in its protective effects against oxidative damage .

2. Antimicrobial Efficacy

In a comparative study, this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound was more effective than several conventional antibiotics .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

ethyl sulfate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQVLFCKCVMMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648473 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-79-7 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。